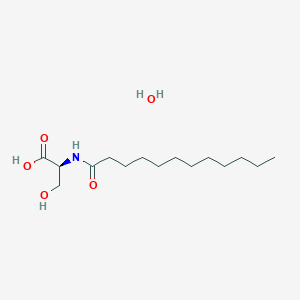

N-Dodecanoyl-L-serine

Description

Structure

3D Structure of Parent

Properties

CAS No. |

193485-18-6 |

|---|---|

Molecular Formula |

C15H31NO5 |

Molecular Weight |

305.41 g/mol |

IUPAC Name |

(2S)-2-(dodecanoylamino)-3-hydroxypropanoic acid;hydrate |

InChI |

InChI=1S/C15H29NO4.H2O/c1-2-3-4-5-6-7-8-9-10-11-14(18)16-13(12-17)15(19)20;/h13,17H,2-12H2,1H3,(H,16,18)(H,19,20);1H2/t13-;/m0./s1 |

InChI Key |

QSNBPRYUEWIWMC-ZOWNYOTGSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O.O |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CO)C(=O)O.O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Derivatization Strategies of N Dodecanoyl L Serine

Chemical Synthesis Approaches for N-Acylation of L-serine

The chemical synthesis of N-Dodecanoyl-L-serine primarily relies on the activation of the carboxylic acid group of dodecanoic acid to facilitate its reaction with the amino group of L-serine. The hydroxyl group of L-serine can also be a site for side reactions, necessitating the use of protecting groups or carefully controlled reaction conditions.

Carbodiimide-Mediated Coupling Reactions

Carbodiimide-mediated coupling is a widely used method for amide bond formation due to its mild reaction conditions and the commercial availability of various carbodiimide reagents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are commonly employed. The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amine to form the desired amide and a urea byproduct.

A general procedure for the synthesis of an N-acyl-L-serine derivative using a carbodiimide involves dissolving the L-serine methyl ester hydrochloride, acetic acid (as a proxy for dodecanoic acid in this example), and a base like triethylamine in a solvent such as dichloromethane. The mixture is cooled, and the carbodiimide reagent (e.g., DCC) is added. The reaction is then allowed to warm to room temperature and stirred for several hours. The resulting N-acyl-L-serine methyl ester can then be isolated and purified.

Acyl Chloride Methods

The use of acyl chlorides, such as dodecanoyl chloride, is a classic and effective method for the N-acylation of amino acids. This method, often referred to as the Schotten-Baumann reaction, is typically carried out under basic conditions to neutralize the hydrogen chloride byproduct and to deprotonate the amino group, thereby increasing its nucleophilicity.

The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-serine amide provides a relevant example of this methodology. In this procedure, L-serine amide hydrochloride is dissolved in a dioxane-water mixture with sodium carbonate as the base. The acyl chloride (in this case, Fmoc chloride) dissolved in dioxane is then added dropwise. The reaction mixture is stirred overnight at room temperature to yield the N-acylated product. mdpi.com A similar approach can be employed for the synthesis of this compound, where dodecanoyl chloride would be used as the acylating agent.

Optimization of Reaction Conditions and Yields

The efficiency of N-acylation reactions can be significantly influenced by various factors, including the choice of solvent, base, reaction time, and temperature. Optimization of these parameters is crucial for maximizing the yield and purity of the final product.

An example of such optimization can be seen in the synthesis of N-acyl cyclic urea derivatives, which also involves an N-acylation step. In this study, the reaction of 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one with benzoyl chloride was investigated under different conditions. The results, as summarized in the table below, demonstrate how the choice of solvent and base can impact the reaction yield. While this example does not involve this compound directly, it illustrates the principles of optimizing an N-acylation reaction.

Table 1: Optimization of N-acylation Reaction Conditions for a Model Compound This table is illustrative and based on the synthesis of a different N-acyl compound to demonstrate optimization principles.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Toluene (B28343) | - | 70 | 8 | 32 |

| 2 | Toluene | - | 90 | 6 | 45 |

| 3 | Toluene | - | 110 | 4 | 73 |

| 4 | Toluene | Pyridine | 110 | 4 | 80 |

| 5 | Toluene | Triethylamine | 110 | 1 | 89 |

| 6 | THF | Triethylamine | 66 | 5 | 83 |

| 7 | CH2Cl2 | Triethylamine | 40 | 5 | 78 |

Data adapted from a study on the synthesis of N-acyl cyclic urea derivatives. arkat-usa.org

Enzymatic Synthesis Pathways for N-Acyl Amino Acids

Enzymatic methods for the synthesis of N-acyl amino acids are gaining increasing attention as they offer several advantages over chemical methods, including milder reaction conditions, higher specificity, and improved sustainability. uni-duesseldorf.deresearchgate.net Enzymes such as lipases and acylases have been successfully employed for this purpose.

Acylase I from porcine kidney, for instance, has been shown to effectively catalyze the synthesis of N-lauroyl-L-amino acids in a glycerol-water system. researchgate.net This enzymatic approach involves a reverse hydrolysis reaction where the enzyme facilitates the condensation of a fatty acid and an amino acid. The use of a glycerol-water system can help to shift the reaction equilibrium towards synthesis. Under optimized conditions, high conversion rates have been achieved for various amino acids, as shown in the table below.

Table 2: Enzymatic Synthesis of N-Lauroyl-L-Amino Acids using Acylase I

| L-Amino Acid | Conversion (%) |

|---|---|

| Arginine | 82 |

| Glutamic Acid | 44 |

| Phenylalanine | 51 |

| Lysine | Not specified, but described as efficient |

Data from a study on the enzymatic synthesis of N-acyl-L-amino acids. uni-duesseldorf.deresearchgate.net

Exploration of Stereoselective Synthetic Routes

Maintaining the stereochemical integrity of the L-serine chiral center is of utmost importance during the synthesis of this compound, as the biological activity of such molecules is often stereospecific. While the N-acylation reaction at the amino group does not directly involve the chiral center, the reaction conditions, particularly the use of strong bases or high temperatures, can potentially lead to racemization.

Derivatization Strategies for Functionalization and Probe Development

Derivatization of this compound can be performed to introduce functional groups that allow for its use as a molecular probe or for its incorporation into larger molecular architectures. nih.gov The carboxylic acid group is a common site for derivatization. For instance, it can be converted into an ester or an amide to attach fluorescent tags, biotin, or other reporter molecules.

A common derivatization strategy for N-acyl amino acids involves their reaction with reagents that target the carboxylic acid group, making them suitable for analytical techniques like HPLC. For example, N-acyl amino acid surfactants have been derivatized using 2,4′-dibromoacetophenone to yield 4′-bromophenacyl esters, which can be detected spectrophotometrically. mdpi.com Another approach involves the use of 3-nitrophenylhydrazine in the presence of a coupling agent like EDC-HCl to derivatize N-acyl glycines for targeted metabolomics analysis. acs.org These methods highlight the potential for modifying the carboxyl group of this compound to develop analytical tools or functional probes.

Structural Elucidation and Supramolecular Organization of N Dodecanoyl L Serine

Crystallographic Analysis of N-Dodecanoyl-L-serine Monohydrate

The crystal structure of this compound monohydrate provides significant insights into its solid-state conformation and packing. X-ray diffraction studies have been instrumental in determining the precise atomic coordinates and understanding the intricate network of non-covalent interactions that govern its crystalline architecture.

Hydrogen-Bonding Networks and Intermolecular Interactions

The hydrogen bonding scheme involves multiple donor and acceptor sites within the this compound molecule, including the carboxyl group, the amide group, and the hydroxyl group of the serine residue. Specifically, the water molecule is involved in hydrogen bonds with the carboxyl oxygen and the hydroxyl group of the serine headgroup. Additionally, direct hydrogen bonding occurs between the amide groups of neighboring molecules, further reinforcing the structure. A noteworthy and less common interaction observed is a methine donor hydrogen bridge, which adds to the complexity of the hydrogen-bonding network.

These interactions collectively create layers of closely packed coils of O-H···O hydrogen bonds. These coils are interconnected by the water molecules, forming a robust three-dimensional structure. The nature of these intermolecular forces is a primary determinant of the crystal packing and the resulting supramolecular assembly.

Amphiphilic Molecular Packing Arrangements

The amphiphilic nature of this compound dictates its packing arrangement in the crystal. The molecule organizes into a head-to-tail bilayer structure. In this arrangement, the hydrophilic L-serine headgroups interact with each other and the water molecules, forming distinct polar layers. Conversely, the hydrophobic dodecanoyl tails of adjacent molecules align in an antiparallel fashion, maximizing van der Waals interactions and minimizing unfavorable contact with the polar regions. This segregation of polar and nonpolar domains is a characteristic feature of amphiphilic molecules in the solid state and in self-assembled structures.

| Interaction Type | Participating Groups | Role in Crystal Packing |

| Hydrogen Bonding | Carboxyl, Amide, Hydroxyl, Water | Stabilizes the polar headgroup layers |

| Van der Waals Forces | Dodecanoyl hydrocarbon tails | Drives the packing of the nonpolar tails |

| Methine Donor Hydrogen Bridge | Methine group and an acceptor | Contributes to the intricate H-bond network |

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis of this compound within the crystal structure reveals specific torsion angles and bond lengths that define its three-dimensional shape. The dodecanoyl tail typically adopts a largely extended, all-trans conformation to facilitate dense packing. The conformation of the L-serine headgroup is constrained by the extensive hydrogen-bonding network.

While specific molecular dynamics simulation studies for this compound are not extensively available in the public domain, theoretical conformational analyses of related N-acyl amino acids and dipeptides provide insights into the likely dynamic behavior. For instance, studies on N-formyl-L-serine-L-alanine-NH2 dipeptide models indicate a preference for β-turn conformations stabilized by intramolecular hydrogen bonds. It is plausible that in solution, this compound would exhibit considerable conformational flexibility, particularly in its acyl chain, while the headgroup conformation would be influenced by the solvent environment and intermolecular interactions. The interplay between the hydrophobic tail and the hydrophilic headgroup is expected to be a key determinant of its conformational landscape in different media.

Self-Assembly Mechanisms of the Chemical Compound

The amphiphilic character of this compound drives its spontaneous self-assembly into ordered supramolecular structures in both aqueous and non-aqueous environments. This process is governed by a delicate balance of non-covalent interactions.

Formation of Ordered Nanostructures

In suitable solvents, this compound molecules can self-assemble into a variety of ordered nanostructures, such as nanofibers, ribbons, and vesicles. The formation of these structures is a thermodynamically driven process aimed at minimizing the exposure of the hydrophobic dodecanoyl tails to a polar solvent or, conversely, the polar headgroups to a nonpolar solvent. In aqueous media, for example, the hydrophobic effect is a primary driving force, leading to the aggregation of the hydrocarbon chains in the interior of the nanostructure, while the hydrophilic serine headgroups are exposed to the water. The specific morphology of the resulting nanostructure is influenced by factors such as concentration, temperature, pH, and the presence of salts.

Influence of Solvent Systems on Self-Assembly Architectures

The self-assembly of amphiphilic molecules like this compound is highly dependent on the nature of the solvent system. The interplay between the solute-solute, solute-solvent, and solvent-solvent interactions dictates the resulting supramolecular architectures. The polarity of the solvent is a critical factor in determining the morphology of the aggregates formed.

In polar protic solvents such as water, the hydrophobic effect is the primary driving force for self-assembly. The dodecanoyl tails will aggregate to minimize their contact with water molecules, while the polar serine headgroups will be exposed to the solvent, forming hydrogen bonds. This typically leads to the formation of micelles at low concentrations. As the concentration increases, these spherical micelles can transition into other structures like cylindrical micelles, vesicles, or lamellar phases.

In polar aprotic solvents , such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can effectively solvate the polar headgroups, potentially disrupting the strong hydrogen bonding network observed in the solid state. However, the hydrophobic interactions between the alkyl chains can still promote aggregation, leading to the formation of various self-assembled structures.

In nonpolar solvents , the interactions between the polar headgroups become the dominant driving force for self-assembly. In this scenario, reverse micelles are often formed, where the serine headgroups are sequestered in the core of the aggregate, stabilized by hydrogen bonding, and the hydrophobic dodecanoyl tails are exposed to the nonpolar solvent.

The table below summarizes the expected influence of different solvent systems on the self-assembly of this compound based on the general behavior of similar N-acyl amino acids.

| Solvent Type | Primary Driving Force for Self-Assembly | Expected Supramolecular Architectures |

| Polar Protic (e.g., Water) | Hydrophobic interactions | Micelles, Vesicles, Lamellar phases |

| Polar Aprotic (e.g., DMF, DMSO) | Hydrophobic interactions and dipole-dipole interactions | Various aggregates, potentially less ordered than in protic solvents |

| Nonpolar (e.g., Hexane, Toluene) | Hydrogen bonding between headgroups | Reverse micelles, Inverted structures |

Theoretical Studies on Molecular Polarizability of Serine and its Derivatives

Molecular polarizability is a fundamental electronic property of a molecule that describes the ease with which its electron cloud can be distorted by an external electric field. This property is crucial for understanding a molecule's intermolecular interactions, reactivity, and optical properties. Theoretical studies, often employing quantum chemical calculations, provide valuable insights into the molecular polarizability of complex molecules like this compound.

The results from this study indicate that the introduction of the long dodecanoyl chain significantly increases the molecular polarizability compared to the parent L-serine molecule. This is expected, as the increased number of electrons in the long alkyl chain contributes to a more deformable electron cloud.

The calculated molecular polarizabilities for this compound monohydrate and related serine derivatives from the study are presented in the table below. ijacskros.com

| Molecule | Lippincott Method (αM × 10^23 cm³) | Molecular Dynamics Method (αM × 10^23 cm³) | Le Fevre Method (αM × 10^23 cm³) |

| L-Serine | 0.886 | 1.136 | 1.063 |

| L-O-Serine phosphate | 1.217 | 1.795 | 1.559 |

| Thienyl-DL-serine monohydrate | 1.569 | 1.824 | 1.821 |

| L-Alanyl-L-Serine | 1.545 | 1.979 | 1.736 |

| N-Acetyl N'-methyl serine amide | 1.526 | 1.914 | 1.570 |

| This compound monohydrate | 3.220 | 3.682 | 3.465 |

The data clearly demonstrates the substantial increase in molecular polarizability with the addition of the dodecanoyl group, highlighting the significant contribution of the long alkyl chain to this electronic property.

Investigations of N Dodecanoyl L Serine Interactions Within Model Biological Systems: Mechanistic Studies

Interactions with Artificial Lipid Bilayers and Model Membranes

Artificial lipid bilayers and model membranes serve as simplified yet powerful tools to investigate the direct physical interactions between lipids and exogenous molecules like N-Dodecanoyl-L-serine. Research in this area, particularly with analogous N-acyl homoserine lactones (AHLs), provides significant insights into how this compound likely perturbs membrane structure and dynamics.

Studies on long-chain AHLs, such as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which shares the same C12 acyl chain as this compound, have demonstrated significant membrane remodeling capabilities. When introduced to supported lipid bilayers, these molecules can induce the formation of complex structures, including tubules and hemispherical caps (B75204) on the membrane surface. nih.govnih.gov This remodeling is thought to be driven by the asymmetric insertion of the amphiphilic molecules into the outer leaflet of the bilayer, creating mechanical stress that is relieved by changes in membrane curvature.

The presence of a 3-oxo group on the acyl chain of AHLs appears to influence the type of remodeling, with 3-oxo-AHLs generally promoting microtubule formation, while those lacking this group tend to form hemispherical caps. nih.gov Given that this compound lacks a 3-oxo group, it could be hypothesized that its interactions with lipid bilayers would be more inclined to induce cap-like structures rather than extensive tubulation. The serine headgroup, being different from the homoserine lactone ring, would also be expected to modulate the specifics of these interactions.

The insertion of amphiphilic molecules like this compound into a lipid bilayer can significantly alter the packing of lipid molecules and influence the lateral organization of the membrane into different phases. The dodecanoyl chain can intercalate between the acyl chains of phospholipids, disrupting the ordered packing in the gel or liquid-ordered phases and potentially increasing membrane fluidity.

Research on AHLs has shown that their interaction with membranes can lead to the disruption of ordered lipid phases. nih.gov This effect is dependent on the acyl chain length, with longer chains having a more pronounced effect. The presence of cholesterol in the membrane also plays a crucial role in these interactions. scilit.com It is plausible that this compound would exhibit similar behavior, inserting its hydrophobic tail into the lipid core and causing a localized fluidization of the membrane. This could, in turn, affect the phase segregation of lipids and the formation of membrane domains, which are critical for various cellular processes.

| Parameter | Observed Effect with Long-Chain AHLs | Postulated Effect of this compound |

| Membrane Curvature | Induction of tubules and hemispherical caps | Potential induction of hemispherical caps |

| Lipid Packing | Disruption of ordered lipid phases | Localized fluidization and disruption of lipid packing |

| Phase Segregation | Alteration of lipid domain formation | Modulation of membrane microdomain organization |

Cellular Level Research Using this compound Analogs as Probes

To understand the biological implications of this compound's membrane activity, researchers often turn to in vitro cellular assays using this molecule and its analogs as probes. These studies help to unravel the downstream effects on cellular behavior and signaling pathways.

While direct studies on this compound are limited, research on other N-acyl amino acids and AHLs provides a framework for its potential cellular effects. For instance, N-acyl homoserine lactones are well-known as quorum-sensing molecules in Gram-negative bacteria, where they regulate gene expression in a population-density-dependent manner. nih.govwikipedia.orgfrontiersin.org These molecules can diffuse across bacterial cell membranes and bind to intracellular receptors to modulate transcription. nih.gov

In eukaryotic cells, long-chain AHLs have been shown to elicit a range of responses, including immunomodulatory effects. scilit.comresearchgate.net The interaction of these molecules with the cell membrane is believed to be a key initiating event. scilit.com For example, 3-oxo-C12-HSL can interact with T-lymphocytes and modulate their membrane dipole potential, suggesting a direct interaction with the plasma membrane that could trigger downstream signaling events. scilit.com Given its structural similarity, this compound could potentially initiate similar signaling cascades in mammalian cells, although the specific pathways would likely differ due to the distinct headgroup.

In microorganisms, N-acyl homoserine lactones can significantly alter the proteome and metabolome. Studies on Salmonella enterica have shown that exposure to N-dodecanoyl-homoserine lactone (C12-HSL) leads to changes in the levels of proteins and thiols related to the oxidation-reduction process. Specifically, an increase in the abundance of thiol-related proteins was observed, suggesting an enhanced capacity to resist oxidative stress.

This modulation of cellular redox balance is a crucial aspect of bacterial adaptation and virulence. It is conceivable that this compound, when taken up by microorganisms, could have similar effects on their internal environment, potentially influencing their survival and pathogenicity.

| Cellular Process | Effect of N-acyl homoserine lactones (AHLs) | Potential Implication for this compound |

| Bacterial Gene Expression | Regulation of quorum sensing-dependent genes | Possible modulation of bacterial communication and gene expression |

| Eukaryotic Cell Signaling | Immunomodulatory effects, alteration of membrane potential | Potential to initiate signaling cascades in mammalian cells |

| Microbial Redox Balance | Increased abundance of thiol-related proteins | Possible enhancement of microbial resistance to oxidative stress |

Bioconjugation Strategies for Advanced Bio-Probes

The development of this compound-based bio-probes requires effective bioconjugation strategies to attach reporter molecules such as fluorophores or affinity tags. The structure of this compound offers several potential sites for chemical modification.

The carboxylic acid group of the serine moiety is a primary target for conjugation. Standard carbodiimide-mediated coupling chemistries can be employed to form amide bonds with amine-containing reporter molecules. mdpi.com Alternatively, the hydroxyl group on the serine side chain could be a point of attachment, although this would require more specific chemical strategies to avoid reaction with the carboxylic acid.

Another approach involves the synthesis of this compound analogs that incorporate a bio-orthogonal handle, such as an azide (B81097) or an alkyne. These groups allow for highly specific and efficient "click chemistry" reactions to attach a wide variety of molecular probes. This strategy would enable the creation of versatile tools for tracking the localization and interactions of this compound within complex biological systems.

Advanced Analytical Characterization Techniques for N Dodecanoyl L Serine

Chromatographic Separation Methods

Chromatography is fundamental to isolating N-Dodecanoyl-L-serine from complex matrices and quantifying it. The choice of method depends on the sample complexity, required sensitivity, and the specific analytical question being addressed.

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. However, the molecule's lack of a significant chromophore makes direct UV detection insensitive. To overcome this, pre-column or post-column derivatization strategies are employed to attach a chromophoric or fluorophoric tag to the molecule. nih.gov

The primary sites for derivatization on this compound are the carboxylic acid and hydroxyl groups. For chiral separations, to confirm the L-serine configuration, derivatization can be performed with a chiral reagent to create diastereomers that are separable on a standard reversed-phase column. nih.gov

Common derivatization strategies applicable to N-acyl amino acids include:

Carboxyl Group Derivatization: Reagents like 2,4'-dibromoacetophenone (B128361) react with the carboxylic acid to form 4'-bromophenacyl esters. researchgate.netmdpi.com These derivatives are highly UV-active, allowing for sensitive detection.

Chiral Derivatization: For enantiomeric analysis (to distinguish from N-Dodecanoyl-D-serine), reagents such as o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol like N-acetyl-L-cysteine (NAC) can be used. nih.govnih.gov This reaction forms diastereomeric isoindole derivatives that can be separated and detected using fluorescence or electrochemical detectors. researchgate.netliberty.edu

The separation is typically achieved on a reversed-phase column (e.g., C18) using a mobile phase gradient of acetonitrile (B52724) and water or buffer. bohrium.com

Table 1: HPLC Derivatization Strategies for N-Acyl Amino Acids

| Derivatization Target | Reagent | Detection Method | Key Advantages |

|---|---|---|---|

| Carboxylic Acid | 2,4'-Dibromoacetophenone | UV/Vis | Forms stable, highly UV-active esters. researchgate.net |

| Chiral Center (Amine) | o-Phthalaldehyde (OPA) + N-acetyl-L-cysteine (NAC) | Fluorescence, Electrochemical (ECD) | Creates separable diastereomers for chiral analysis; high sensitivity. nih.gov |

| Chiral Center (Amine) | N-tert-Butyloxycarbonyl-L-cysteine + OPA | Fluorescence | Enables separation of enantiomers with high resolution. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. omicsonline.orgamazonaws.com It is highly effective for identifying and quantifying volatile and thermally stable compounds. This compound is inherently non-volatile due to its polar carboxylic acid and hydroxyl groups and its relatively high molecular weight. Therefore, derivatization is a mandatory step to increase its volatility and thermal stability for GC analysis. nih.gov

The derivatization process typically involves a two-step reaction:

Esterification: The carboxylic acid group is converted to an ester, often a methyl or isobutyl ester. shimadzu.comnih.gov

Acylation/Silylation: The hydroxyl group and the amide nitrogen are converted to less polar derivatives, for instance, by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent. For chiral analysis, a chiral acylating reagent such as S-(-)-N-(heptafluorobutyryl)prolyl chloride (HPC) can be used. nih.gov

Once derivatized, the compound can be separated on a capillary GC column and detected by the mass spectrometer. The MS provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, allowing for highly specific identification. researchgate.net

Table 2: GC-MS Derivatization and Typical Parameters

| Parameter | Description |

|---|---|

| Derivatization Reagents | Esterification: Methanol/HCl, Isobutanol/HCl. nih.gov Acylation/Silylation: BSTFA, MTBSTFA, Heptafluorobutyric anhydride (B1165640) (HFBA). dss.go.th |

| GC Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1ms). |

| Injection Mode | Split/Splitless injection. |

| Ionization Mode | Electron Ionization (EI) at 70 eV is standard. dss.go.th |

| MS Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF). |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is one of the most sensitive and selective techniques for analyzing compounds like this compound in complex matrices. mdpi.com It combines the separation power of HPLC with the high specificity of tandem mass spectrometry. A significant advantage of LC-MS/MS is that it often does not require derivatization for detection, as the mass spectrometer can detect the native molecule with high sensitivity. lcms.cz

For analysis, the compound is first separated on an LC column (typically reversed-phase C18). The eluent is then introduced into the mass spectrometer's ion source, where molecules are ionized, commonly using Electrospray Ionization (ESI). In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ of this compound) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. nih.gov

For chiral separation, specialized chiral columns, such as those based on crown ethers (e.g., CROWNPAK CR-I(+)), can be used to separate the L- and D-enantiomers without derivatization prior to MS detection. nih.govshimadzu.co.uk

Table 3: Typical LC-MS/MS Parameters for N-Acyl Amino Acid Analysis

| Parameter | Typical Setting |

|---|---|

| LC Column | Reversed-Phase C18 (for general analysis); Chiral column (for enantiomer separation). nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives like formic acid or ammonium (B1175870) acetate. |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode. |

| MS/MS Transition | Precursor Ion (e.g., [M+H]⁺ or [M-H]⁻) → Product Ion(s). For this compound (MW: 287.4), a likely transition would be m/z 288.2 → fragment. |

| Detection Mode | Multiple Reaction Monitoring (MRM). nih.gov |

Spectroscopic and Spectrometric Approaches

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure determination. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would show characteristic signals for the long alkyl chain of the dodecanoyl group (a large multiplet between ~1.2-1.3 ppm for the -(CH₂)₈- methylenes, and triplets for the terminal methyl group and the CH₂ adjacent to the carbonyl). The L-serine moiety would display distinct signals for the α-proton, the β-protons (CH₂OH), and the amide proton. The coupling patterns and chemical shifts confirm the connectivity of the molecule. researchgate.net

¹³C NMR: The carbon NMR spectrum complements the proton data, showing signals for the carbonyl carbons (amide and carboxylic acid), the carbons of the serine backbone, and the distinct carbons of the dodecanoyl chain. chemicalbook.com

2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivities between protons and carbons, confirming the complete structural assignment.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Dodecanoyl Chain | ||

| C=O (Amide) | - | ~175 |

| α-CH₂ | ~2.2 (t) | ~36 |

| (CH₂)₈ | ~1.2-1.3 (m) | ~25-32 |

| ω-1 CH₂ | ~1.6 (m) | ~23 |

| ω CH₃ | ~0.9 (t) | ~14 |

| L-Serine Moiety | ||

| C=O (Acid) | - | ~173 |

| α-CH | ~4.5 (m) | ~56 |

| β-CH₂ | ~3.9 (m) | ~62 |

| NH (Amide) | ~7.0 (d) | - |

(Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.)

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in this compound. nih.gov These two techniques are complementary; FTIR is sensitive to polar bonds, while Raman is more sensitive to non-polar bonds. mdpi.com

The FTIR spectrum of this compound would be dominated by characteristic absorption bands:

A broad O-H stretching band from the carboxylic acid and hydroxyl group (~3300-2500 cm⁻¹).

C-H stretching bands from the long alkyl chain (~2920 and 2850 cm⁻¹). researchgate.net

A strong C=O stretching band from the carboxylic acid (~1710 cm⁻¹).

The Amide I band (primarily C=O stretch) around 1640 cm⁻¹. nih.gov

The Amide II band (N-H bend and C-N stretch) around 1540 cm⁻¹. nih.gov

The Raman spectrum would clearly show the C-H stretching modes and C-C skeletal modes of the dodecanoyl chain, providing information on its conformational order. nih.gov

Table 5: Key Vibrational Bands for this compound

| Functional Group | Vibration Type | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Acid/Alcohol) | Stretching | ~3300-2500 (broad) | Weak |

| N-H (Amide) | Stretching | ~3300 | Weak |

| C-H (Alkyl) | Stretching | ~2920, 2850 | Strong (~2920, 2850) |

| C=O (Acid) | Stretching | ~1710 | ~1710 |

| C=O (Amide I) | Stretching | ~1640 | ~1640 |

| N-H (Amide II) | Bending | ~1540 | Weak |

Advanced Microscopy Techniques for Self-Assembled Structures

The ability of this compound to form gels in both water and organic solvents is a direct result of its self-assembly into extended supramolecular structures. Advanced microscopy techniques are indispensable for visualizing the morphology of these aggregates.

Detailed research findings from Scanning Electron Microscopy (SEM) specifically for this compound were not available in the consulted literature. This technique is typically used to provide topographical information about the surface of bulk materials, such as the fibrillar networks of xerogels.

Transmission Electron Microscopy (TEM), particularly cryo-TEM, is a powerful technique for imaging the nanoscale and microscale morphology of self-assembled structures vitrified from solution. This method preserves the native hydrated state of the aggregates, providing high-resolution insights into their morphology.

Cryo-TEM investigations of this compound assemblies formed from cooled solutions reveal distinct morphologies depending on the solvent environment. mdpi.com In both toluene (B28343) (an organic solvent) and water, the fundamental building blocks are multilamellar aggregates characterized by a repeating density profile of 33 Å. mdpi.com However, the larger structures formed from these aggregates differ significantly between the two solvents.

In Toluene: The aggregates assemble into tubules and vesicles. mdpi.com

In Water: The self-assembly leads to the formation of long, twisted ribbons and tubules. These aqueous aggregates can reach lengths of up to 10 µm, which is approximately ten times longer than those formed in toluene. mdpi.com

A key finding is the role of molecular chirality. The use of pure D- and L-enantiomers of N-Dodecanoyl-serine results in helical ribbons with opposite twists, as confirmed by platinum shadowing experiments. mdpi.com This demonstrates that the chirality of the individual molecule is directly translated into the macroscopic curvature of the self-assembled structure. In contrast, a racemic mixture of D- and L-enantiomers forms simple planar platelets, as the opposing chiral influences cancel each other out. mdpi.com

| Solvent | Observed Morphologies | Primary Aggregate Structure | Characteristic Dimensions | Effect of Chirality |

|---|---|---|---|---|

| Toluene | Tubules, Vesicles | Multilamellar | Repetitive density profile of 33 Å | Curvature is caused by the chirality of the monomers |

| Water | Twisted Ribbons, Tubules | Multilamellar | Up to 10 µm in length; Repetitive density profile of 33 Å | Inverse twists observed for D- and L-enantiomers |

| Toluene / Water (Racemate) | Planar Platelets | N/A | N/A | No curvature observed |

Structure Activity Relationship Sar Concepts in N Acylated Amino Acid Research

Influence of Acyl Chain Length on Molecular Functionality

The length of the acyl chain is a critical determinant of the physicochemical and biological properties of N-acylated amino acids. In the case of N-Dodecanoyl-L-serine, the dodecanoyl group, a 12-carbon saturated fatty acid chain, imparts a significant hydrophobic character to the molecule. This hydrophobicity is balanced by the hydrophilic nature of the L-serine headgroup, resulting in an amphiphilic molecule with surface-active properties. wanabio.comchalmers.se

The specific length of the acyl chain influences several key parameters:

Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules self-assemble into micelles. For N-acyl amino acids, the CMC generally decreases as the length of the acyl chain increases. This is because a longer hydrophobic chain provides a stronger driving force for the molecules to aggregate and minimize their contact with water.

Surface Tension Reduction: N-acyl amino acids are effective at reducing the surface tension of water. The efficiency of surface tension reduction is also related to the acyl chain length, with longer chains generally leading to a greater reduction in surface tension up to a certain point.

Biological Activity: In the context of biological systems, the acyl chain length can profoundly impact the interaction of N-acylated amino acids with cell membranes and protein receptors. For instance, long-chain N-acyl amino acids have been identified as endogenous signaling molecules. nih.govnih.gov The dodecanoyl chain of this compound is of a length that is frequently found in biologically active lipids, suggesting its potential for specific interactions within biological systems. While arachidonoyl (C20) and oleoyl (B10858665) (C18) derivatives of serine have been noted for their vasodilatory and bone loss rescue activities, respectively, the C12 chain of dodecanoyl serine positions it within a range of significant biological relevance. nih.gov

The table below summarizes the general trend of the influence of acyl chain length on the properties of N-acyl amino acids.

| Property | Influence of Increasing Acyl Chain Length |

| Hydrophobicity | Increases |

| Critical Micelle Concentration (CMC) | Decreases |

| Surface Tension Reduction | Generally Increases |

| Biological Activity | Can be significantly altered |

Stereochemical Considerations and Enantiomeric Effects

The stereochemistry of the amino acid headgroup in N-acylated amino acids plays a crucial role in their self-assembly and biological recognition. This compound possesses a chiral center at the alpha-carbon of the serine residue. The "L" configuration is the naturally occurring enantiomer for amino acids in proteins. wikipedia.org

Research on the monolayer characteristics of N-alkanoyl-substituted serine and threonine at the air-water interface has demonstrated significant differences between the enantiomerically pure and racemic forms. acs.org For instance, in a study of N-C16-serine derivatives, the pure L-enantiomer and the racemic (DL) mixture exhibited different thermodynamic properties and formed different lattice structures in their condensed phase. acs.org The racemic mixture of N-C16-serine-ME showed a critical temperature for the liquid-expanded to liquid-condensed phase transition that was shifted to a much lower temperature compared to the pure L-enantiomer, indicating a difference in the stability of the organized monolayer. acs.org

These enantiomeric effects are a consequence of the different intermolecular interactions that can occur between chiral molecules. Homochiral interactions (L with L) can lead to different packing arrangements and hydrogen bonding networks compared to heterochiral interactions (L with D). In the solid state, the crystal structure of N-dodecanoyl-L-amino acids reveals specific supramolecular arrangements dictated by the chirality of the amino acid. mdpi.com

The biological implications of stereochemistry are profound. Enzymes and receptors in biological systems are chiral and often exhibit a high degree of stereospecificity. Therefore, this compound and its D-enantiomer would be expected to have different biological activities. For example, D-serine itself is a neuromodulator that co-activates NMDA receptors, a function distinct from its L-counterpart. wikipedia.org

The following table highlights the importance of stereochemistry in N-acylated amino acids.

| Aspect | L-Enantiomer | Racemic (DL) Mixture |

| Self-Assembly | Forms specific, ordered structures based on homochiral interactions. | Can form different, sometimes more complex or less stable, structures due to heterochiral interactions. |

| Biological Recognition | Can be specifically recognized by enzymes and receptors. | May exhibit different or reduced biological activity due to the presence of the non-natural D-enantiomer. |

| Thermodynamic Properties | Distinct phase transition temperatures and entropies. | Often exhibits different thermodynamic behavior compared to the pure enantiomer. |

Modulations of Amino Acid Side Chain on Molecular Behavior

The side chain of the amino acid residue in N-acylated amino acids provides an additional point of structural and functional diversity. In this compound, the hydroxymethyl side chain of serine introduces a polar hydroxyl group. This group can participate in hydrogen bonding, which significantly influences the molecule's properties.

The presence of the hydroxyl group in the serine side chain can:

Mediate Intermolecular Interactions: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of specific hydrogen-bonding networks. In the crystal structure of N-dodecanoyl-L-amino acids, the nature of the amino acid side chain was found to be a key factor in determining the supramolecular architecture. mdpi.com For this compound, the hydroxyl group would be expected to play a crucial role in the formation of these networks.

Influence Biological Activity: The serine side chain can be a site for post-translational modifications, such as phosphorylation. In the context of this compound, the hydroxyl group could potentially be a site for further enzymatic modification, altering its biological function. For instance, the acylation of serine at the 3-position is a critical activation step for the hormone ghrelin. wikipedia.org

A comparative study of low-molecular-weight organogelators based on N-dodecanoyl-L-amino acids with different side chains (alanine, proline, phenylalanine, leucine, and valine) demonstrated that the side chain has a significant impact on the gelling behavior and the underlying crystal structure. mdpi.com This underscores the importance of the side chain in directing the self-assembly process.

The table below illustrates the influence of different amino acid side chains on the properties of N-dodecanoyl-L-amino acids, based on the findings from the organogelator study.

| N-Dodecanoyl-L-Amino Acid | Amino Acid Side Chain | Key Finding from Crystal Structure Analysis mdpi.com |

| N-Dodecanoyl-L-alanine | -CH3 | Forms a crystal net with significant coulombic contributions from carboxylic and amide groups. |

| N-Dodecanoyl-L-proline | -CH2-CH2-CH2- (cyclic) | The cyclic nature of the side chain imposes conformational constraints affecting crystal packing. |

| N-Dodecanoyl-L-phenylalanine | -CH2-C6H5 | Aromatic side chain allows for potential π-π stacking interactions, influencing the crystal structure. |

| N-Dodecanoyl-L-leucine | -CH2-CH(CH3)2 | The bulky, non-polar side chain influences the steric packing in the crystal lattice. |

| N-Dodecanoyl-L-valine | -CH(CH3)2 | Similar to leucine, the branched alkyl side chain affects the molecular arrangement in the solid state. |

Computational Chemistry Approaches to SAR Prediction

Computational chemistry provides powerful tools to investigate and predict the structure-activity relationships of molecules like this compound, often complementing experimental studies. researchgate.netuni-bonn.de These methods can provide insights into the molecular properties and interactions that govern the observed functionality.

Common computational approaches applicable to SAR studies of N-acylated amino acids include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com For N-acylated amino acids, a QSAR study could be designed by synthesizing a series of analogs with varying acyl chain lengths or different amino acid side chains and measuring a specific activity (e.g., CMC, antimicrobial activity). Molecular descriptors, such as hydrophobicity (logP), molecular weight, and electronic properties, would then be calculated for each analog and correlated with the activity to develop a predictive model.

Molecular Docking: If a specific protein target for this compound is known or hypothesized, molecular docking can be used to predict the binding mode and affinity of the molecule to the receptor's active site. nih.gov This can help to rationalize the observed activity and guide the design of more potent analogs. For example, docking studies could be used to compare the binding of L- and D-enantiomers of N-Dodecanoyl-serine to a chiral receptor.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound behaves over time, either in solution, at an interface, or in complex with a biological macromolecule. These simulations can be used to study the self-assembly of this compound into micelles or bilayers, or to investigate the conformational changes that occur upon binding to a receptor.

The table below summarizes some of the key computational chemistry techniques and their applications in the SAR analysis of this compound.

| Computational Technique | Application to this compound SAR |

| QSAR | Predict biological activity or physicochemical properties based on molecular descriptors. |

| Molecular Docking | Predict the binding mode and affinity to a specific protein target. |

| Molecular Dynamics (MD) Simulations | Study self-assembly processes and conformational dynamics. |

| Quantum Mechanics (QM) Calculations | Calculate electronic properties and reaction mechanisms at the atomic level. |

By integrating these computational approaches with experimental data, a more comprehensive understanding of the structure-activity relationships of this compound can be achieved, facilitating the design of novel molecules with tailored properties for specific applications.

Future Research Trajectories and Methodological Innovations for N Dodecanoyl L Serine Studies

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of N-acyl amino acids, including N-Dodecanoyl-L-serine, has traditionally relied on chemical methods. However, the future of its synthesis lies in the development of more efficient, sustainable, and scalable routes.

Chemical Synthesis Methods: The Schotten-Baumann condensation is a widely used industrial method for preparing N-acyl amino acid salts. researchgate.net This method involves the condensation reaction of fatty acid chlorides with sodium amino acid in an alkaline aqueous solution. researchgate.net While effective, research is ongoing to optimize reaction conditions, such as pH, to improve yield and selectivity. researchgate.net Other chemical methods include direct dehydration condensation of fatty acids, amidation of fatty acid anhydrides, and amidation of fatty acid methyl esters. researchgate.netbbwpublisher.com

Enzymatic and Chemo-enzymatic Synthesis: A significant shift towards greener chemistry is driving the exploration of enzymatic synthesis. nih.gov Enzymes like lipases and aminoacylases can catalyze the formation of the amide bond under mild conditions, reducing the need for toxic reagents and minimizing environmental impact. nih.govresearchgate.net While enzymatic methods currently face challenges such as lower yields compared to chemical synthesis, ongoing research focuses on enzyme engineering and process optimization to enhance their efficiency. bbwpublisher.comresearchgate.net Chemo-enzymatic methods, which combine the advantages of both chemical and enzymatic approaches, also represent a promising avenue for future development. bbwpublisher.comresearchgate.net

Fermentation Methods: Though still in its nascent stages, fermentation presents a potentially low-cost and environmentally friendly route for producing N-acyl amino acids. bbwpublisher.comresearchgate.net Further research is required to mature this technology for industrial-scale production. bbwpublisher.comresearchgate.net

| Synthetic Route | Key Features | Advantages | Challenges |

|---|---|---|---|

| Chemical Synthesis (e.g., Schotten-Baumann) | Reaction of a fatty acid derivative with an amino acid. researchgate.net | High yield, well-established. researchgate.net | Use of potentially harsh reagents, environmental concerns. nih.gov |

| Enzymatic Synthesis | Use of enzymes (e.g., lipases) as catalysts. nih.gov | Mild reaction conditions, high selectivity, environmentally friendly ("green chemistry"). bbwpublisher.comresearchgate.net | Lower yields, potential for enzyme inhibition. bbwpublisher.comresearchgate.net |

| Chemo-enzymatic Synthesis | Combination of chemical and enzymatic steps. bbwpublisher.com | Can leverage the benefits of both approaches. bbwpublisher.comresearchgate.net | Process complexity. bbwpublisher.comresearchgate.net |

| Fermentation | Use of microorganisms to produce the compound. bbwpublisher.com | Potentially low cost and sustainable. bbwpublisher.comresearchgate.net | Technology is not yet mature for large-scale production. bbwpublisher.comresearchgate.net |

Advanced Computational Modeling of Supramolecular Interactions

Computational modeling is an indispensable tool for understanding the complex supramolecular interactions that govern the behavior of this compound. Advanced computational techniques can provide insights into its self-assembly, interaction with biological membranes, and the properties of its aggregates.

Molecular Dynamics (MD) Simulations: MD simulations allow for the investigation of the dynamic behavior of this compound at the atomic level. mdpi.comnih.gov These simulations can model the self-assembly process into structures like micelles and bilayers, and predict how environmental factors such as pH and temperature influence these structures. osti.gov Furthermore, MD simulations are crucial for studying the interaction of this compound with lipid membranes, which is vital for understanding its potential biological activities and for applications in drug delivery. osti.govrsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For a more detailed understanding of the electronic interactions involved in the supramolecular assembly of this compound, QM/MM simulations can be employed. mdpi.com These hybrid methods treat the electronically significant parts of the system with high-level quantum mechanics while the surrounding environment is modeled using classical molecular mechanics, providing a balance between accuracy and computational cost. mdpi.comnih.gov This approach can be particularly useful for studying the hydrogen bonding networks and other non-covalent interactions that drive self-assembly.

Semiempirical Methods: Faster, semi-empirical methods can be used for initial explorations of the conformational landscape and intermolecular interactions of this compound, guiding more detailed and computationally expensive simulations. nih.gov

Integration with -omics Technologies for Systems-Level Understanding

To fully elucidate the biological roles and effects of this compound, its study must be integrated with -omics technologies. This systems-level approach can reveal how this lipoamino acid influences cellular networks and pathways.

Lipidomics and Metabolomics: As an N-acyl amino acid, this compound is part of the broader lipidome and metabolome. Lipidomics and metabolomics platforms can be used to quantify the endogenous levels of this compound and related molecules in various biological samples. This can help to identify its metabolic pathways and understand how its levels are regulated in health and disease.

Proteomics: Proteomics can be employed to identify proteins that interact with this compound. This can uncover its potential cellular targets and signaling pathways. For instance, changes in protein expression or post-translational modifications in response to this compound treatment can provide clues about its mechanism of action.

Genomics and Transcriptomics: By analyzing changes in gene expression at the genomic and transcriptomic levels, researchers can understand the broader cellular response to this compound. This can reveal the genetic pathways that are modulated by this compound and provide a comprehensive view of its biological impact.

Design of this compound Derivatives for Specific Research Applications

The chemical structure of this compound can be systematically modified to create derivatives with tailored properties for specific research applications. By altering the acyl chain length, the amino acid headgroup, or by introducing functional moieties, new molecules with enhanced or novel functionalities can be designed.

Modifications for Enhanced Biological Activity: Derivatives can be synthesized to probe structure-activity relationships. For example, altering the length and saturation of the dodecanoyl chain can influence the compound's interaction with biological membranes and its potential antimicrobial or signaling properties. frontiersin.orgnih.gov

Derivatives for Drug Delivery and Biomaterials: The self-assembling properties of this compound make it an attractive candidate for the development of novel drug delivery systems and biomaterials. researchgate.net Derivatives can be designed to encapsulate therapeutic agents or to form hydrogels with specific mechanical properties for tissue engineering applications. mdpi.com

Probes for Mechanistic Studies: Fluorescently labeled or isotopically enriched derivatives of this compound can be synthesized to serve as molecular probes. These tools can be used to visualize the compound's localization within cells and to track its metabolic fate, providing valuable insights into its biological functions.

| Modification Strategy | Potential Application | Rationale |

|---|---|---|

| Varying Acyl Chain Length/Saturation | Modulating biological activity (e.g., antimicrobial, signaling). frontiersin.org | Alters hydrophobicity and membrane interaction. rsc.org |

| Modifying the Serine Headgroup | Altering self-assembly properties and biocompatibility. nih.gov | Changes in hydrogen bonding and electrostatic interactions. nih.gov |

| Introduction of Functional Groups | Targeted drug delivery, stimuli-responsive materials. | Enables conjugation to targeting ligands or responsive moieties. |

| Isotopic or Fluorescent Labeling | Mechanistic studies, bioimaging. | Allows for tracking and visualization of the molecule in biological systems. |

Exploration of this compound in Biomimetic Systems Research

Biomimetic systems, such as artificial membranes and hydrogels, provide controlled environments to study the fundamental properties of molecules like this compound and to develop novel biomaterials.

Biomimetic Membranes: Incorporating this compound into model lipid bilayers allows for the detailed investigation of its effects on membrane structure and function. mdpi.com Techniques such as neutron scattering, X-ray diffraction, and various spectroscopic methods can be used to characterize these interactions. Understanding how this compound modulates membrane properties is crucial for its potential applications in drug delivery and as a modulator of membrane protein function.

Hydrogel Formation and Application: The amphiphilic nature of this compound can be exploited to form hydrogels. nih.gov These self-assembled networks of fibers can encapsulate large amounts of water and have potential applications in tissue engineering, regenerative medicine, and as matrices for controlled drug release. researchgate.netmdpi.com Research in this area will focus on controlling the gelation process and tailoring the mechanical and biological properties of the resulting hydrogels. nih.govresearchgate.net

Artificial Cells and Protocells: this compound and its derivatives could be used as building blocks for the construction of artificial cells and protocells. These simple, self-assembled systems can mimic certain functions of living cells and are valuable tools for studying the origins of life and for developing novel biotechnological platforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.